2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]
Overview
Description
2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] is a chemical compound with the molecular formula C₃₄H₃₄O₄ and a molecular weight of 468.58 g/mol[_{{{CITATION{{{1{CAS 20837-68-7 2,2'-Methylenebis [6- (2-hydroxy-5-methylbenzyl)-p ...](https://materials.alfachemic.com/product/2-2-methylenebis-6-2-hydroxy-5-methylbenzyl-p-cas-20837-68-7-12230.html). It is also known by its CAS number 20837-68-7[{{{CITATION{{{_1{CAS 20837-68-7 2,2'-Methylenebis 6- (2-hydroxy-5-methylbenzyl)-p .... This compound is a bisphenol, meaning it contains two phenolic groups, and is used in various industrial applications, particularly in the production of high-performance polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a condensation reaction between 2-hydroxy-5-methylbenzaldehyde and p-cresol in the presence of a strong acid catalyst such as hydrochloric acid[_{{{CITATION{{{2{Alfa Chemistry Materials 2,2'-Methylenebis6-(2-hydroxy-5-methylbenzyl ...[{{{CITATION{{{_3{2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] - Biosynth](https://www.biosynth.com/p/FM62776/20837-68-7-22-methylenebis6-2-hydroxy-5-methylbe). The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] is carried out in large reactors with continuous monitoring of temperature and pH to optimize yield and purity. The process may also involve the use of solvent systems to facilitate the reaction and subsequent purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the phenolic groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the phenolic groups can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce dihydroxy derivatives.
Substitution: Substitution reactions can result in the formation of alkylated or acylated derivatives.
Scientific Research Applications
2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] is used in various scientific research applications, including:
Chemistry: It serves as a monomer in the production of high-performance polymers, such as polyimides and polyesters.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: It is used in the manufacture of advanced materials with improved mechanical and thermal properties.
Mechanism of Action
The mechanism by which 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] exerts its effects depends on its specific application. In polymer chemistry, it acts as a cross-linking agent, enhancing the structural integrity and thermal stability of the resulting materials. The molecular targets and pathways involved include the formation of covalent bonds between polymer chains, leading to the creation of robust networks.
Comparison with Similar Compounds
Bisphenol A (BPA)
Bisphenol S (BPS)
Bisphenol F (BPF)
Uniqueness: 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] is unique in its structure, containing two hydroxyl groups on the benzyl rings, which provide enhanced reactivity and versatility compared to other bisphenols. This structural feature allows for the formation of more stable and high-performance polymers.
Properties
IUPAC Name |
2-[[2-hydroxy-3-[(2-hydroxy-5-methylphenyl)methyl]-5-methylphenyl]methyl]-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O4/c1-18-5-7-28(32)22(9-18)15-24-11-20(3)13-26(30(24)34)17-27-14-21(4)12-25(31(27)35)16-23-10-19(2)6-8-29(23)33/h5-14,32-35H,15-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOZIVFRHLSSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C)CC3=CC(=CC(=C3O)CC4=C(C=CC(=C4)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452845 | |
Record name | 2,2'-{Methylenebis[(2-hydroxy-5-methyl-3,1-phenylene)methylene]}bis(4-methylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20837-68-7 | |
Record name | 2,2'-{Methylenebis[(2-hydroxy-5-methyl-3,1-phenylene)methylene]}bis(4-methylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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